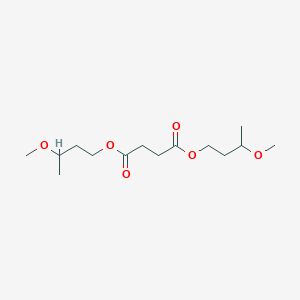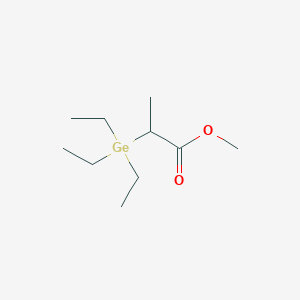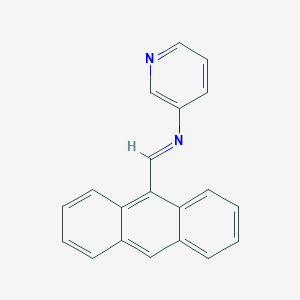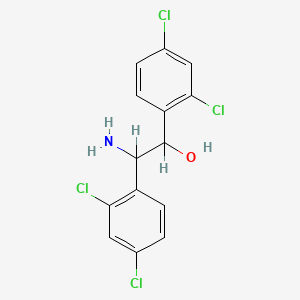
Tetraphen-6-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraphen-6-OL is a chemical compound belonging to the class of polycyclic aromatic hydrocarbons It is characterized by its unique structure, consisting of four fused benzene rings with a hydroxyl group attached to the sixth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetraphen-6-OL typically involves the oxidative coupling of dilithiobiphenyl derivatives. This method utilizes a transition metal catalyst to facilitate the formation of carbon-carbon bonds between hydrocarbon fragments . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling reactions using similar methodologies as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Tetraphen-6-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of halogenated or alkylated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and alkyl halides (R-X) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of tetraphen-6-one and tetraphen-6-quinone.
Reduction: Formation of dihydrothis compound.
Substitution: Formation of halogenated or alkylated this compound derivatives.
Applications De Recherche Scientifique
Tetraphen-6-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Mécanisme D'action
The mechanism of action of Tetraphen-6-OL involves its interaction with various molecular targets and pathways. It can act as an electron donor or acceptor, participating in redox reactions. The compound’s aromatic structure allows it to intercalate into DNA, potentially disrupting cellular processes and leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraphene: An angular ortho-fused polycyclic arene consisting of four fused benzene rings.
Pentacene: A polycyclic aromatic hydrocarbon with five fused benzene rings.
Triphenylene: A polycyclic aromatic hydrocarbon with three fused benzene rings.
Uniqueness
Tetraphen-6-OL is unique due to its specific hydroxyl group placement, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for diverse functionalization, making it a versatile compound in various applications.
Propriétés
Numéro CAS |
56183-17-6 |
|---|---|
Formule moléculaire |
C18H12O |
Poids moléculaire |
244.3 g/mol |
Nom IUPAC |
benzo[a]anthracen-6-ol |
InChI |
InChI=1S/C18H12O/c19-18-11-14-7-3-4-8-15(14)16-9-12-5-1-2-6-13(12)10-17(16)18/h1-11,19H |
Clé InChI |
LBOMLVKHYZFFEZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4C=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Propanedioic acid, [(3,4-dimethoxyphenyl)methylene]-](/img/structure/B14623249.png)
![N-[3-(furan-2-yl)propyl]aniline;hydrochloride](/img/structure/B14623253.png)


![(E)-but-2-enedioic acid;3-[4-[3-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxypropyl]piperazin-1-yl]propyl 4-benzamido-5-(dipropylamino)-5-oxopentanoate](/img/structure/B14623281.png)
![N-[2-Acetamido-4-(methanesulfonyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14623285.png)


![1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl-](/img/structure/B14623303.png)

![3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol](/img/structure/B14623314.png)
